molecular formula C17H26N2O2 B256010 N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide

N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide

Cat. No. B256010
M. Wt: 290.4 g/mol
InChI Key: IFFOCULTEOMXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide, also known as Carfentanil, is a synthetic opioid drug that has been used for veterinary purposes as an anesthetic agent. It belongs to the class of fentanyl analogs and is known for its high potency and rapid onset of action. Due to its potent analgesic properties, it has been used in research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for the regulation of pain perception. It binds to the receptor and activates it, leading to a decrease in the transmission of pain signals to the brain. This results in a potent analgesic effect that is much stronger than that of morphine.
Biochemical and Physiological Effects
N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide has a number of biochemical and physiological effects on the body. It acts on the central nervous system and can cause sedation, respiratory depression, and decreased heart rate. It also has a potent analgesic effect that is much stronger than that of morphine. Additionally, it can cause nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide has several advantages for use in lab experiments. It is a potent analgesic agent that can be used to investigate the mechanism of action of opioids and their potential therapeutic applications. Additionally, it has a rapid onset of action and a short duration of action, which makes it useful for studying the acute effects of opioids. However, its high potency and potential for respiratory depression make it difficult to use in animal studies, and it requires specialized equipment and expertise for safe handling.

Future Directions

There are several future directions for research on N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide. One area of interest is the development of novel opioid analgesics that have a lower potential for addiction and respiratory depression. Additionally, there is interest in investigating the potential use of N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide in the treatment of opioid addiction and withdrawal. Finally, there is a need for further research on the potential long-term effects of N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide use, particularly in chronic pain patients.

Synthesis Methods

N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide is synthesized through a multistep process that involves the reaction of 4-methoxyphenethylamine with 4-methylpiperidin-1-ylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with fentanyl to produce N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide. The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide is a complex process and requires specialized equipment and expertise.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide has been used extensively in scientific research to investigate its mechanism of action and potential therapeutic applications. It has been found to be a potent analgesic agent that acts on the mu-opioid receptor in the brain and spinal cord. Additionally, it has been used in studies to investigate its potential use in the treatment of opioid addiction and withdrawal.

properties

Product Name

N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide

InChI

InChI=1S/C17H26N2O2/c1-14-8-11-19(12-9-14)13-17(20)18-10-7-15-3-5-16(21-2)6-4-15/h3-6,14H,7-13H2,1-2H3,(H,18,20)

InChI Key

IFFOCULTEOMXSM-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CC(=O)NCCC2=CC=C(C=C2)OC

Canonical SMILES

CC1CCN(CC1)CC(=O)NCCC2=CC=C(C=C2)OC

Origin of Product

United States

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